molecular formula C11H13NO4 B118089 5-Butanamido-2-hydroxybenzoic acid CAS No. 93968-81-1

5-Butanamido-2-hydroxybenzoic acid

Número de catálogo: B118089
Número CAS: 93968-81-1
Peso molecular: 223.22 g/mol
Clave InChI: WVUWWPZYZLFNQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Butanamido-2-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a butanamide substituent at the 5-position.

Mecanismo De Acción

Target of Action

The primary target of 5-Butanamido-2-hydroxybenzoic acid is the cyclooxygenase 2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.

Mode of Action

This compound interacts with its target, COX-2, by binding to it with greater affinity . This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins. As a result, inflammation and pain are alleviated.

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-2, this compound disrupts this pathway, leading to decreased levels of prostaglandins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level of the environment can affect the compound’s stability and its interaction with COX-2 . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions.

Actividad Biológica

5-Butanamido-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₃NO₃
  • Molecular Weight : 181.21 g/mol

The compound features a hydroxyl group and an amide functional group, which contribute to its biological activity.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of 5-butynamido-2-hydroxybenzoic acid. In-vivo experiments demonstrated significant pain relief in animal models, particularly through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives of this compound showed enhanced binding affinity to COX-2 receptors, suggesting a potential for development as a non-steroidal anti-inflammatory drug (NSAID) with improved efficacy and reduced side effects compared to traditional NSAIDs .

2. Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects, as evidenced by its ability to reduce edema in animal models. In tests involving carrageenan-induced paw edema, 5-butynamido-2-hydroxybenzoic acid demonstrated a dose-dependent reduction in inflammation . This effect is attributed to its antioxidant properties, which help mitigate oxidative stress associated with inflammation.

3. Antimicrobial Activity

Research has indicated that 5-butynamido-2-hydroxybenzoic acid possesses antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell lysis and death .

The biological activities of 5-butynamido-2-hydroxybenzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits COX enzymes, which play a crucial role in the inflammatory process.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and inflammation.
  • Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, disrupting their integrity.

Case Studies

  • Analgesic Efficacy in Animal Models :
    • A study conducted on Swiss mice demonstrated that administration of 5-butynamido-2-hydroxybenzoic acid significantly reduced pain responses in hot plate tests compared to control groups. The effective doses ranged from 20 mg/kg to 50 mg/kg .
  • Anti-inflammatory Effects :
    • In a model of carrageenan-induced paw edema, the compound exhibited a reduction in swelling by up to 75% at optimal doses, indicating strong anti-inflammatory potential .

Research Findings Summary Table

Biological ActivityMechanism of ActionModel UsedEfficacy
AnalgesicCOX inhibitionSwiss mice hot plate testPain reduction up to 75%
Anti-inflammatoryAntioxidant activityCarrageenan-induced edemaSwelling reduction up to 75%
AntimicrobialMembrane disruptionBacterial culturesEffective against E. coli and S. aureus

Aplicaciones Científicas De Investigación

Biological Activities

Anti-inflammatory and Analgesic Effects

Research has indicated that 5-Butanamido-2-hydroxybenzoic acid exhibits notable anti-inflammatory and analgesic activities. It selectively inhibits cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which play a crucial role in the inflammatory response. In vivo studies have demonstrated significant anti-nociceptive activity, suggesting its potential use in pain management therapies.

Case Study: Cyclooxygenase Inhibition

A study investigating the structure-activity relationship of various hydroxybenzoic acid derivatives found that modifications to the 5-butyramido group enhance COX-2 selectivity. The compound was tested against inflammatory models, showing a dose-dependent reduction in inflammation markers.

Pharmaceutical Applications

Synthesis of Derivatives

The synthesis of this compound allows for the creation of various derivatives that may enhance its biological activity or alter its physical properties. For example, derivatives have been synthesized to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Potential as a Therapeutic Agent

The compound has been explored as a scaffold for developing selective inhibitors targeting sirtuin deacetylases, particularly SIRT5. Research indicates that derivatives bearing the 2-hydroxybenzoic acid functional group can stabilize SIRT5 and exhibit selective inhibition over other sirtuin subtypes, making them promising candidates for cancer therapy .

Future Directions in Research

Given its promising biological activities, future research could focus on:

  • Optimizing Derivatives : Further structural modifications to enhance selectivity and potency against specific targets.
  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in pain management and inflammatory diseases.
  • Mechanistic Studies : Investigating the underlying mechanisms of action to better understand how this compound interacts with biological systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 5-Butanamido-2-hydroxybenzoic acid, and how can purity be ensured?

  • Methodology : Begin with 2-hydroxybenzoic acid derivatives (e.g., 5-amino-2-hydroxybenzoic acid) as precursors. Amidation with butanoyl chloride can be performed in anhydrous DCM under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Validate purity using melting point analysis and elemental composition (CHNS analysis) .
  • Data Contradictions : Competing side reactions (e.g., over-acylation) may reduce yield. Use stoichiometric control and low-temperature conditions to suppress byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the butanamido group (δ ~2.2–2.4 ppm for CH2_2, δ ~6.8–8.0 ppm for aromatic protons).
  • IR : Detect carbonyl stretches (amide C=O ~1650–1680 cm1^{-1}, carboxylic acid C=O ~1700 cm1^{-1}).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/water) and refine using SHELX software .
    • Validation : Cross-reference with computational simulations (DFT for IR/NMR) to resolve ambiguities in peak assignments.

Advanced Research Questions

Q. How can solubility profiles of this compound in organic solvents be modeled for formulation studies?

  • Methodology : Use the van’t Hoff equation or Apelblat model to correlate mole fraction solubility (xx) with temperature (293–313 K). Measure solubility in solvents like methanol, THF, and DMSO via gravimetric or UV-Vis methods. For example, dissolve excess compound in solvent, filter, and quantify via HPLC .
  • Data Contradictions : Discrepancies may arise due to polymorphism. Characterize solid phases post-solubility testing via PXRD to confirm stability.

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?

  • Methodology : Use SHELXL for refinement. For twinned crystals, apply the Hooft parameter or TWIN/BASF commands. For disorder, partition occupancies and apply restraints (e.g., DFIX for bond lengths). Validate with R1_1/wR2_2 residuals (<5%) and check ADPs for anomalous thermal motion .
  • Troubleshooting : If residuals remain high, consider alternative space groups or solvent masking.

Q. What strategies are effective for evaluating the bioactivity of this compound (e.g., enzyme inhibition)?

  • Methodology :

  • In vitro assays : Test against target enzymes (e.g., cyclooxygenase, lipoxygenase) using spectrophotometric methods. For example, monitor prostaglandin production via ELISA.
  • Dose-response curves : Use serial dilutions (1–100 µM) with DMSO controls. Calculate IC50_{50} via nonlinear regression (GraphPad Prism).
  • Selectivity screening : Cross-test against related enzymes to assess specificity .
    • Data Contradictions : False positives may arise from aggregation. Include detergent controls (e.g., 0.01% Triton X-100) and validate via dynamic light scattering.

Q. Methodological Considerations for Data Interpretation

  • Synthetic Yield Optimization : Use Design of Experiments (DoE) to assess factors like temperature, catalyst loading, and solvent polarity.
  • Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries for analogous compounds .
  • Bioactivity Reproducibility : Include triplicate measurements and statistical analysis (ANOVA, p < 0.05) to ensure robustness .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Butanamido-2-hydroxybenzoic acid C₁₁H₁₃NO₄ 235.23 (calculated) 2-hydroxy, 5-butanamido Moderate lipophilicity; H-bonding capacity
5-Acetamido-2-aminobenzoic acid C₉H₁₀N₂O₃ 194.19 2-amino, 5-acetamido Higher water solubility (shorter chain)
5-Bromo-2-butyramidobenzoic acid C₁₁H₁₂BrNO₃ 286.12 2-butyramido, 5-bromo High lipophilicity; halogen reactivity
5-Amino-2-benzamidobenzoic acid C₁₄H₁₂N₂O₃ 264.26 2-benzamido, 5-amino Bulky aromatic group; π-π interactions
5-Acetamido-2-bromobenzoic acid C₉H₈BrNO₃ 274.07 2-bromo, 5-acetamido Electrophilic bromine; moderate solubility

Key Observations :

  • Halogen vs. Hydroxyl : Brominated derivatives (e.g., 5-Bromo-2-butyramidobenzoic acid) exhibit higher molecular weights and reactivity due to the electronegative bromine atom, whereas the hydroxyl group in the target compound improves hydrogen bonding and solubility .
  • Aromatic vs. Aliphatic Amides: Bulky benzamido groups (e.g., 5-Amino-2-benzamidobenzoic acid) introduce steric hindrance and π-π stacking, likely elevating melting points and influencing binding affinity in biological systems .

Métodos De Preparación

Synthetic Strategies and Precursor Selection

The synthesis of 5-butanamido-2-hydroxybenzoic acid revolves around two primary approaches: direct acylation of 5-amino-2-hydroxybenzoic acid and multi-step functionalization of simpler aromatic precursors .

Direct Acylation of 5-Amino-2-Hydroxybenzoic Acid

The most straightforward route involves acylating the amino group of 5-amino-2-hydroxybenzoic acid with butyryl chloride or butyric anhydride. This method, adapted from analogous procedures for 5-acetamido derivatives , proceeds under mild conditions:

Procedure :

  • Reaction Setup :

    • Dissolve 5-amino-2-hydroxybenzoic acid (1.0 equiv) in anhydrous dichloromethane or tetrahydrofuran.

    • Add pyridine (2.5 equiv) to scavenge HCl generated during acylation .

    • Slowly introduce butyryl chloride (1.2 equiv) at 0–5°C to minimize side reactions .

  • Reaction Conditions :

    • Stir at room temperature for 4–6 hours.

    • Monitor progress via thin-layer chromatography (TLC) or HPLC .

  • Workup :

    • Quench with ice-cold water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

    • Purify by recrystallization from ethanol/water (yield: 65–75%) .

Key Considerations :

  • Selectivity : The carboxylic acid and hydroxyl groups remain intact due to their lower nucleophilicity compared to the amino group .

  • Catalysis : Base catalysts (e.g., pyridine) enhance acylation efficiency by neutralizing HCl, preventing protonation of the amino group .

Multi-Step Synthesis from p-Aminophenol

For large-scale production, a two-step approach starting from p-aminophenol is preferred, as outlined in patent CN1532184A :

Step 1: Synthesis of 5-Amino-2-Hydroxybenzoic Acid

Reaction : Kolbe-Schmitt carboxylation of p-aminophenol with CO₂ under high pressure .

Optimized Conditions :

  • Catalyst : NaCl or KCl (1:1–1:5 molar ratio relative to substrate) .

  • Pressure : 1.5–2.5 MPa .

  • Temperature : 190–200°C .

  • Duration : 6 hours .

Workup :

  • Dissolve the crude product in water, reduce residual nitro compounds with sodium dithionite, and acidify to pH 1–6 with HCl to precipitate the product .

  • Yield : 87–90% after recrystallization .

Step 2: Acylation with Butyryl Chloride

Procedure :

  • React 5-amino-2-hydroxybenzoic acid (1.0 equiv) with butyryl chloride (1.2 equiv) in dichloromethane, using pyridine as a base .

  • Stir for 4 hours at room temperature, followed by standard workup .

Yield : 65–70% after purification .

Alternative Routes and Modifications

Microwave-Assisted Acylation

Recent advancements leverage microwave irradiation to accelerate reaction kinetics:

  • Conditions : 100°C, 20 minutes, solvent-free .

  • Advantage : Reduces reaction time from hours to minutes while maintaining yields (~70%) .

Enzymatic Catalysis

Preliminary studies explore lipases (e.g., Candida antarctica Lipase B) for greener synthesis:

  • Solvent : tert-Butanol.

  • Yield : 50–55% after 24 hours .

  • Limitation : Longer reaction times and lower efficiency compared to chemical methods .

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1 (d, J = 2.4 Hz, 1H, ArH), 7.8 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.9 (d, J = 8.8 Hz, 1H, ArH), 2.4 (t, J = 7.2 Hz, 2H, CH₂), 1.6–1.5 (m, 2H, CH₂), 0.9 (t, J = 7.2 Hz, 3H, CH₃) .

  • HPLC Purity : >99.5% when purified via recrystallization .

Impurity Profiling

Common impurities include:

  • Unreacted 5-amino-2-hydroxybenzoic acid : Controlled by reaction monitoring .

  • Di-acylated products : Minimized by stoichiometric control of butyryl chloride .

Industrial-Scale Optimization

Catalytic System Design

Patent CN103880694A highlights the role of NaCl/KCl in reducing autoclave wear during high-pressure carboxylation . This innovation lowers production costs and enhances reactor longevity .

Solvent Recovery

Closed-loop systems recover dichloromethane (>95% efficiency), aligning with green chemistry principles .

Yield Comparison of Methods

MethodYield (%)Purity (%)Key Advantage
Direct Acylation 65–7599.5Simplicity, scalability
Microwave-Assisted 7098.8Rapid synthesis
Enzymatic 50–5597.0Eco-friendly

Propiedades

IUPAC Name

5-(butanoylamino)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUWWPZYZLFNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640676
Record name 5-Butanamido-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93968-81-1
Record name 5-Butanamido-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.